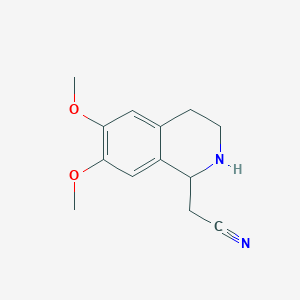

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

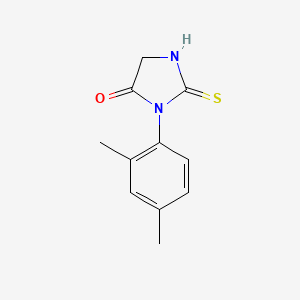

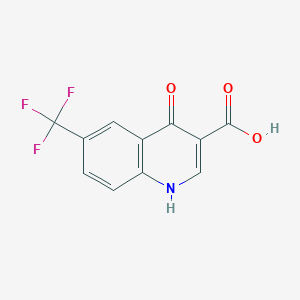

“2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” is a compound that is functionally related to norsalsolinol . It is a natural product found in Berberis thunbergii, Pachycereus weberi, and other organisms .

Synthesis Analysis

The synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Aplicaciones Científicas De Investigación

1. Cancer Research and Imaging

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile derivatives have been explored in cancer research. Specifically, a study used N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) as a cellular proliferation marker. It was utilized in PET imaging to evaluate the proliferative status of solid tumors in humans, showing a significant correlation with the tumor proliferation marker Ki-67. The study indicates the potential of these compounds in cancer diagnosis and assessing tumor proliferation, contributing valuable insights into tumor biology and therapy effectiveness (Dehdashti et al., 2013).

2. Pharmacokinetics and Metabolism Studies

Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, such as Almorexant, have been the subject of extensive pharmacokinetic and metabolism studies. Almorexant, a tetrahydroisoquinoline derivative, has been shown to be rapidly absorbed and extensively metabolized in humans. The study shed light on its disposition, metabolism, and elimination, highlighting the complexity of metabolic pathways and the importance of understanding these processes in drug development (Dingemanse et al., 2013).

3. Neurological and Psychological Research

Tetrahydroisoquinolines, which share a structural relationship with 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been investigated in neurological and psychological research. Studies have examined the urinary excretion of dopamine-related tetrahydroisoquinolines like salsolinol and its derivatives in the context of alcohol consumption and alcoholism. These compounds are indicative of physiological changes and have potential as clinical markers for alcohol-related disorders (Collins et al., 1979).

4. Metabolomics and Disease Pathophysiology

Research into the metabolomics of diseases like glaucoma has identified tetrahydroisoquinoline derivatives as significant. A non-targeted metabolomics analysis identified 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline among key metabolites altered in primary open-angle glaucoma (POAG). This highlights the potential role of these compounds in understanding disease pathophysiology and developing therapeutic strategies (Nzoughet et al., 2020).

5. Sulphation Processes in Metabolism

Research into the sulphation of tetrahydroisoquinolines, closely related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, has been conducted to understand individual variability in drug metabolism. The study of 1,2,3,4-tetrahydroisoquinoline sulphation in human liver and intestinal mucosa revealed significant interindividual variability, suggesting the influence of these processes on drug efficacy and safety (Pacifici et al., 1997).

6. Exploration in Advanced Cancer Therapies

Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile have been evaluated in advanced cancer therapies. Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, was studied for its potential in treating solid malignancies. The study provided insights into the pharmacokinetics, safety, and preliminary efficacy of ET-743, emphasizing the importance of optimizing administration schedules for therapeutic effectiveness (Ryan et al., 2001).

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYAOQHGGLHHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369360 |

Source

|

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

CAS RN |

52244-06-1 |

Source

|

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.